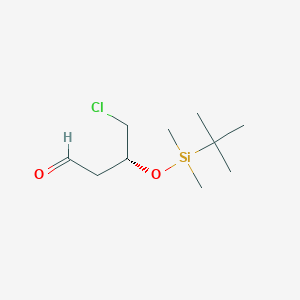![molecular formula C19H24N2O3S B2374507 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 132161-89-8](/img/structure/B2374507.png)
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide, also known as MPSP, is a synthetic compound that belongs to the class of sulfonamide drugs. MPSP has been widely used in scientific research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies
Quantum Chemical Properties : The compound 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide, under the name bicalutamide, has been subject to quantum chemical studies. The steric energy, potential energy, molecular orbital properties, and electrostatic potential (ESP) mapped density were examined using ArgusLab software. The calculations identified the most energetically favorable conformation of bicalutamide and its position to block androgen receptors on tissue cells (Otuokere & Amaku, 2015).
Pharmacokinetics and Metabolism
Selective Androgen Receptor Modulator Characteristics : The compound, as part of a series of potent selective androgen receptor modulators (SARMs), has been studied for pharmacokinetics and metabolism in rats. The findings include details on the compound's clearance, volume of distribution, terminal half-life, and oral bioavailability. Extensive metabolite profiling was conducted, identifying forty phase I and phase II metabolites (Wu et al., 2006).
Synthesis and Anticancer Activity
Synthesis and Antiproliferative Activity : A series of derivatives based on the chemical structure of propanamides, including the compound of interest, have been synthesized and tested for their antiproliferative activity against human HCT-116 and MCF-7 cell lines. The structure–activity relationship was explored, particularly focusing on the binding affinity to the human thymidylate synthase allosteric site (El Rayes et al., 2019).
Therapeutic Relevance
Cardiac Myosin Activation : Research into sulfonamidophenylethylamide analogues, including the mentioned compound, revealed their potential as cardiac myosin activators. These compounds showed a positive inotropic effect in isolated rat ventricular myocytes and were highly selective for cardiac myosin over skeletal and smooth muscle myosin. This indicates potential therapeutic relevance for treating systolic heart failure (Manickam et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBISVURYNCXLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

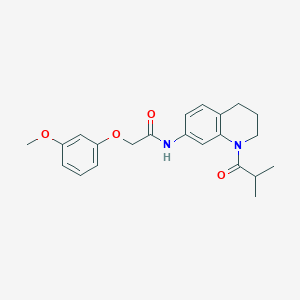
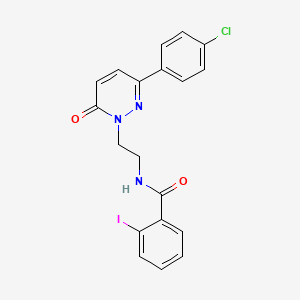
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)
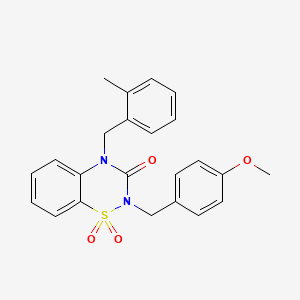
![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)
![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)
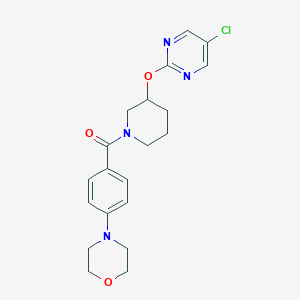
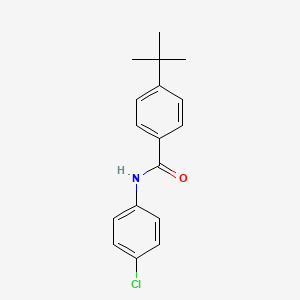
![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
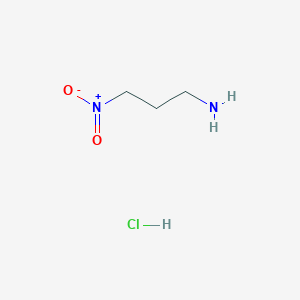
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)
